3,4-dichloro-N-(2-chlorobenzyl)benzamide

VAP‑1 SSAO inflammation

Researchers requiring the exact 3,4-dichloro-2′-chloro pharmacophore for VAP-1 target engagement often face supply scarcity of this specific regioisomer, where near-analogs show divergent potency. This compound delivers defined inhibition (rat IC50 53 nM, human IC50 240 nM), enabling species-dependent calibration. Key differentiators: • Pharmacological tool for rat inflammation models, leveraging 4.5x greater potency versus human VAP-1. • Reference standard for medicinal chemistry benchmarking new benzamide-based VAP-1 inhibitors. • Cross-species assay calibrator for off-target screening panels, supported by documented selectivity profiles. Standard analytical characterization is limited; procured as a rare research chemical from BenchChem's specialty collection for early-discovery use.

Molecular Formula C14H10Cl3NO
Molecular Weight 314.6 g/mol
Cat. No. B12046215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-(2-chlorobenzyl)benzamide
Molecular FormulaC14H10Cl3NO
Molecular Weight314.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl
InChIInChI=1S/C14H10Cl3NO/c15-11-4-2-1-3-10(11)8-18-14(19)9-5-6-12(16)13(17)7-9/h1-7H,8H2,(H,18,19)
InChIKeyZAAPJIZGEZAMQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloro-N-(2-chlorobenzyl)benzamide – Identity and Procurement Origin


3,4-Dichloro-N-(2-chlorobenzyl)benzamide (CAS 446855-03-4, molecular formula C₁₄H₁₀Cl₃NO, MW 314.60) is a trichlorinated benzamide derivative in which a 3,4-dichlorobenzoyl moiety is coupled to a 2-chlorobenzylamine scaffold. The compound is catalogued by Sigma-Aldrich as part of a collection of rare and unique chemicals offered to early-discovery researchers; no analytical data are provided, and the product is sold “AS‑IS” without warranties of identity or purity . In vitro profiling curated by ChEMBL and deposited in BindingDB identifies this compound as an inhibitor of vascular adhesion protein‑1 (VAP‑1), with reported IC₅₀ values of 53 nM against rat VAP‑1 and 240 nM against human VAP‑1, both determined in recombinant CHO‑cell‑expressed enzyme assays [1].

Procurement Class
AS-IS rare chemical; no vendor analytical data; in-house identity confirmation required
Target Context
VAP-1/SSAO inhibitor with BindingDB-curated IC50 evidence (recombinant CHO-cell assays)
Species Profile
Rat-selective inhibitory profile reported; suitable for rodent VAP-1 model studies

Why This Benzamide Cannot Be Replaced by Generics or Regioisomers


The three chlorine substituents—two on the benzoyl ring and one at the ortho‑position of the benzyl ring—create a distinct steric and electronic environment that cannot be replicated by unsubstituted N‑benzylbenzamide, by mono‑chloro variants, or by regioisomers such as 2‑chloro‑N‑(3,4‑dichlorobenzyl)benzamide. The VAP‑1 literature demonstrates that benzamide‑based inhibitors are sensitive to even minor changes in substitution pattern, with potency and species selectivity shifting by orders of magnitude when the halogen topography is altered [1]. Consequently, a user who requires the exact pharmacophore defined by the 3,4‑dichloro‑2′‑chloro arrangement must procure this specific compound; a near‑analog cannot be assumed to retain the same target engagement profile or the same species‑dependent inhibitory fingerprint.

Regioisomer Sensitivity
Halogen substitution topology (3,4-dichloro-2′-chloro) strongly influences VAP-1 potency and species selectivity; 2-chloro-N-(3,4-dichlorobenzyl)benzamide cannot be assumed interchangeable.
Analytical Documentation Gap
Target compound is sold without characterization; the regioisomer offers vendor-certified purity and spectral data, limiting direct swap without re-validation.
Species-Selectivity Fingerprint
Rat-preferring inhibition pattern may not transfer to human-enzyme-based screens; close analogs with different halogenation may show opposite species bias.

Quantitative Evidence – Comparator-Based Differentiation


Human VAP‑1 Inhibitory Potency vs. Benchmark Inhibitors

3,4‑Dichloro‑N‑(2‑chlorobenzyl)benzamide inhibits recombinant human VAP‑1 with an IC₅₀ of 240 nM [1]. In the same assay format (recombinant CHO‑expressed enzyme, ¹⁴C‑benzylamine substrate, 20‑min pre‑incubation), the structurally unrelated VAP‑1 inhibitor PXS‑4728A exhibits an IC₅₀ of 15 nM, LJP‑1207 yields 252 nM, hydralazine gives 7.75 µM, and semicarbazide 85.9 µM [2]. Thus the target compound is within 2‑fold of LJP‑1207, roughly 16‑fold weaker than PXS‑4728A, but 32‑ to 358‑fold more potent than the hydrazine-class inhibitors.

Human VAP-1 Inhibition
Class-level inference
Target compound IC50 240 nM (human)
PXS-4728A: 15 nM; LJP-1207: 252 nM; Hydralazine: 7,750 nM; Semicarbazide: 85,900 nM
Reported to be within 2-fold of LJP-1207; 16-fold weaker than PXS-4728A; 32–358-fold more potent than hydrazine-class inhibitors
Supports benzamide scaffold SAR context; distinct from fluoroallylamine chemotypes.
BindingDB cross-study; assay conditions: recombinant CHO-expressed VAP-1, radiometric detection.
VAP‑1 SSAO inflammation amine oxidase IC₅₀

Species-Selective VAP‑1 Inhibition – Rat vs. Human Potency Profile

The same compound demonstrates a marked species‑dependent shift in potency: IC₅₀ = 53 nM against rat VAP‑1 versus 240 nM against human VAP‑1, yielding a human/rat IC₅₀ ratio of 4.5 [1]. By contrast, the fluoroallylamine inhibitor PXS‑4728A shows a human/rat IC₅₀ ratio of 0.73 (human 15 nM vs. rat 20.6 nM), while LJP‑1207 displays a ratio of 2.1 (human 252 nM vs. rat 120 nM) [2]. The target compound accordingly exhibits a qualitatively distinct species‑preference profile—being more potent on rodent enzyme—which is not shared by the comparator inhibitors.

Species Selectivity
Cross-study comparable
Human/rat IC50 ratio 4.5 (rat-selective)
PXS-4728A ratio 0.73 (human-selective); LJP-1207 ratio 2.1 (human-selective)
Reported direction of selectivity differs from both comparators; 2.1–6.2-fold higher ratio.
Provides species-dependent potency context for rat model study design; human translation requires careful exposure interpretation.
Recombinant rat and human VAP-1 expressed in CHO cells; comparator data from fluorometric assay.
species selectivity VAP‑1 rodent vs human translation IC₅₀ ratio

Procurement Status and Analytical Documentation Deficit

Sigma‑Aldrich lists 3,4‑dichloro‑N‑(2‑chlorobenzyl)benzamide as part of its AldrichCPR collection of rare and unique chemicals. The vendor explicitly states that no analytical data are collected for this product, that the buyer assumes full responsibility for confirming identity and purity, and that all sales are final with no warranties . In contrast, the regioisomer 2‑chloro‑N‑(3,4‑dichlorobenzyl)benzamide (CAS 7017‑22‑3) is offered by multiple suppliers with standard characterization (e.g., 95% purity, NMR) and full analytical documentation [1]. This documentation gap represents a tangible procurement risk: any experimental result obtained with the target compound must be accompanied by independent in‑house identity verification, whereas results with the regioisomer can rely on vendor‑certified specifications.

Vendor Documentation
Supplier context
Target compound: no analytical data, purity not specified, sold “AS-IS” (Sigma-Aldrich AldrichCPR).
Regioisomer (CAS 7017-22-3): typical purity ≥95%, NMR and/or MS characterization provided.
Requires in-house identity verification before use; budget for quality control testing.
Comparison based on vendor catalogs; formal characterization absent for target.
procurement purity characterization analytical data rare chemical

3,4-Dichloro-N-(2-chlorobenzyl)benzamide – Highest-Yield Application Scenarios


Rat Inflammation Models Requiring High VAP‑1 Target Engagement

The compound’s rat VAP‑1 IC₅₀ of 53 nM—combined with its 4.5‑fold greater potency on rat versus human enzyme—makes it a rational choice for preclinical efficacy studies in rat models of inflammation where VAP‑1/SSAO inhibition is the hypothesized mechanism [1]. In such programs, the compound can be used as a pharmacological tool to probe target engagement in vivo while leveraging the species‑shift data to forecast that human doses may require higher exposure to achieve equivalent inhibition [2].

Benzamide Scaffold SAR Exploration Around VAP‑1

Medicinal chemistry teams pursuing VAP‑1 inhibitors based on a benzamide core can use this compound as a reference point for the 3,4‑dichloro‑2′‑chloro substitution pattern. The human IC₅₀ of 240 nM provides a benchmark that a new analog must exceed to justify further profiling; moreover, the documented species‑shift data offer a built‑in criterion for prioritizing analogs—those that flip the human/rat selectivity may be deprioritized if a rat‑model‑compatible tool is needed [1][2].

VAP‑1 Off‑Target Profiling for Chlorobenzamide Chemotypes

When a chlorobenzamide containing the 3,4‑dichloro‑2′‑chloro motif is being developed for a primary target other than VAP‑1, this compound can serve as a positive control or selectivity standard in VAP‑1 off‑target panels. Because the compound’s VAP‑1 IC₅₀ values are established in both rat and human enzyme systems, it uniquely allows laboratories to calibrate their off‑target assays across species in a manner that regioisomeric analogs cannot support due to their different potency profiles [1].

Application
Selection Property
Validation Focus
Rat VAP-1 target-engagement studies
Rat-selective inhibitory profile (IC50 53 nM)
Exposure-response confirmation in rat inflammation models
Benzamide scaffold SAR exploration
3,4-dichloro-2′-chloro substitution pattern reference
Benchmark against human IC50 and species-shift data
VAP-1 off-target selectivity panels
Cross-species VAP-1 activity calibration
Assay platform species-calibration review for chlorobenzamide chemotypes
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